molecular formula C10H11N3 B2756460 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole

Cat. No. B2756460
CAS RN: 27285-86-5
M. Wt: 173.219
InChI Key: VXWZPLQTNYSOCY-UHFFFAOYSA-N
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Description

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole is a tricyclic compound . It has been studied for its pharmacological activity, including 5-HT2 antagonist activity, platelet antiaggregant properties, and moderate P2Y1-antagonist, antiarrhythmic, and hypoglycemic action .


Synthesis Analysis

The synthesis of 10-chloroethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole has been described . The nucleophilic substitution of the chlorine atom by various amines was studied, resulting in 10-alkylaminoethyl-substituted derivatives of this tricycle . Other synthetic methods for such compounds involve cyclocondensation of 1-dialkylaminoalkyl-2aminobenzimidazoles with 1,3-bromochloropropane, intramolecular cyclization of 1-alkyl (aryl, arylmethyl)-2 (3-chloropropylamino)benzimidazoles, and direct alkylation of NH-unsubstituted pyrimido[1,2-a]-benzimidazole by various alkylating agents .


Molecular Structure Analysis

The molecular structure of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been analyzed through various studies . The structure of the compound was determined using techniques such as QSAR analysis, Glide Docking, and Molecular Dynamics .


Chemical Reactions Analysis

The reaction of unsubstituted 2,9-dihydro-3H-imidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benz-imidazoles with haloacetates has been studied . This reaction yields hetaryl-9(10)-acetates. The basic and acid hydrolysis of these esters yields the corresponding acids .

Scientific Research Applications

Antagonist Activity Against Serotonin and Purine Receptors

Compounds derived from 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole have been found to exhibit antagonist activity against serotonin 5-HT2 and purine P2Y1 receptors . This activity is significant because it can potentially be used to develop treatments for conditions related to serotonin and purine imbalances, such as depression, anxiety, and gout.

Antiaggregant Properties

These derivatives also demonstrate antiaggregant properties . This means they can prevent platelet aggregation, which is a crucial factor in the formation of blood clots. Therefore, they could be used in the prevention and treatment of thrombosis and other cardiovascular diseases.

Antiarrhythmic Effects

The antiarrhythmic activity of these compounds suggests they could be beneficial in treating various types of cardiac arrhythmias . By stabilizing the heart’s rhythm, they could be used to manage conditions like atrial fibrillation or ventricular tachycardia.

Hypoglycemic Action

Some derivatives have shown hypoglycemic effects, indicating their potential use in managing diabetes . These compounds could help lower blood glucose levels and be a part of diabetes treatment regimens.

Hypotensive Effects

The hypotensive (blood pressure-lowering) effects of these derivatives make them candidates for treating hypertension . They could be developed into medications that help manage high blood pressure and reduce the risk of heart attacks and strokes.

Local-Anesthetic Properties

N-Aryloxyethylsubstituted derivatives of this tricycle have been associated with local-anesthetic action . This application could be particularly useful in surgeries and dental procedures, providing localized pain relief without affecting the patient’s consciousness.

Future Directions

The future directions for the study of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole could include further exploration of its pharmacological activities and potential therapeutic applications. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

The primary targets of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole are serotonin 5-HT2 and purine P2Y1 receptors . These receptors play crucial roles in various physiological processes. The serotonin 5-HT2 receptor is involved in the regulation of mood, anxiety, feeding, and reproductive behavior, while the purine P2Y1 receptor is implicated in platelet aggregation and vasodilation .

Mode of Action

2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole interacts with its targets by exhibiting antagonist activity . This means it binds to these receptors and blocks their activation by endogenous ligands, thereby inhibiting the physiological responses they would normally trigger .

Biochemical Pathways

The compound’s interaction with serotonin 5-HT2 and purine P2Y1 receptors affects several biochemical pathways. For instance, by blocking the serotonin 5-HT2 receptor, it can influence the serotonergic signaling pathway, potentially leading to changes in mood and behavior . Similarly, its antagonistic action on the purine P2Y1 receptor can affect the purinergic signaling pathway, which could result in altered platelet aggregation and vasodilation .

Result of Action

The molecular and cellular effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole’s action are primarily related to its antagonistic activity on serotonin 5-HT2 and purine P2Y1 receptors. By blocking these receptors, it can inhibit platelet aggregation, exhibit antiarrhythmic activity, and even show hypoglycemic effects . Some derivatives of this compound have also demonstrated antioxidant properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole. For instance, the pH of the environment can affect the compound’s structure and, consequently, its interaction with its targets . Moreover, factors like temperature and solvent used can influence the compound’s synthesis and subsequent reactions .

properties

IUPAC Name

1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZPLQTNYSOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole

Q & A

Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?

A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:

  • Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]
  • Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]
  • Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]
  • Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []
  • Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []

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